Tocinoic acid

Übersicht

Beschreibung

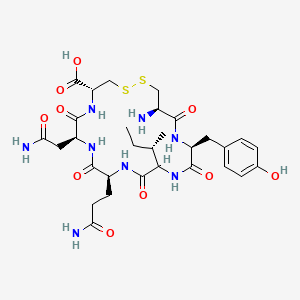

Tocinoic acid, also known as [Ile3]-Pressinoic acid, is a synthetic compound with the molecular formula C30H44N8O10S2 and a molecular weight of 740.85 g/mol . It is an oxytocin receptor antagonist and is used in various scientific studies to understand the effects of oxytocin and other related compounds .

Vorbereitungsmethoden

The synthesis of tocinoic acid involves a multistep reaction. One of the methods includes the following steps :

Starting Materials: Alanine, 3-(benzylthio)-N-[N2-[N2-[N-[N-[3-(benzylthio)-N-carboxy-L-alanyl]-L-tyrosyl]-L-isoleucyl]-L-glutaminyl]-L-asparaginyl]-, N-benzyl p-nitrobenzyl ester.

Reaction Conditions:

Analyse Chemischer Reaktionen

Thiol/Disulfide Interchange Reactions

One of the primary reactions involving tocinoic acid is the thiol/disulfide interchange with glutathione. This reaction can occur in both aqueous solutions and solid states, with distinct characteristics in each environment.

-

In Aqueous Solutions : The reaction between this compound (in its oxidized form, TA(ox)) and glutathione (GSH) is rapid and reversible, leading to the formation of two singly substituted mixed disulfides:

-

SMD1:

-

SMD2:

This equilibrium is established within minutes under neutral conditions .

-

-

In Lyophilized Solids : The behavior changes significantly. Upon lyophilization, this compound undergoes a transformation where it becomes effectively irreversible, predominantly forming a single mixed disulfide (SMD1). Notably, the distribution of products shifts dramatically during freezing stages of lyophilization, indicating that the reaction kinetics are altered by physical state changes .

Reaction Mechanisms and Regioselectivity

The regioselectivity observed in the formation of mixed disulfides during the thiol/disulfide interchange is particularly noteworthy. In solid states, this compound preferentially reacts on the less hindered side of the disulfide bond, leading to a predominant formation of SMD1 over SMD2. This selectivity may be influenced by interactions with ice surfaces during freezing, which could facilitate specific hydrogen bonding interactions that promote this regioselective behavior .

Effects of Lyophilization on Reaction Dynamics

Lyophilization affects the chemical dynamics of this compound significantly:

-

Initial freezing at temperatures like -80°C results in a notable decrease in TA(ox) levels and an increase in SMD1.

-

As freezing continues at -35°C, further reductions in TA(ox) are observed alongside increases in TA(red), indicating that lyophilization alters the equilibrium established in solution.

-

The primary drying phase also shows distinct differences between lyophilized and non-lyophilized samples, reinforcing the idea that physical state plays a crucial role in chemical reactivity .

Changes During Lyophilization

| Lyophilization Step | Temperature | Time Duration | Changes Observed |

|---|---|---|---|

| Step 1 | -80°C | 30 min | Significant loss of TA(ox) |

| Step 2 | -35°C | 2 h | Further loss of TA(ox) |

| Step 3 | -35°C | 2 h | Increase in TA(red) |

| Step 4 | -5°C | 8 h | Retention of TA(red) and SMD1 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tocinoic acid is primarily recognized for its role in peptide synthesis and as a precursor for biologically active compounds.

- Peptide Synthesis : this compound can be employed in solid-phase peptide synthesis (SPPS), where it acts as a coupling agent to form oxytocin analogs. Research has demonstrated that Boc-tocinoic acid effectively couples with tripeptide amides to yield high yields of substituted oxytocin precursors, facilitating the development of therapeutics targeting oxytocin receptors .

- Anticoagulant Properties : Studies have indicated that this compound derivatives may exhibit anticoagulant properties, making them candidates for developing new anticoagulant therapies. The exploration of peptides derived from this compound has shown promise in modulating blood coagulation pathways .

Biochemical Research

This compound has been studied for its biochemical interactions and effects on various biological processes.

- Inhibition Studies : Research has highlighted this compound's ability to inhibit protein-disulfide isomerase (PDI), an enzyme involved in protein folding and stability. This inhibition suggests potential applications in diseases where PDI plays a critical role, such as cancer and neurodegenerative disorders .

- Thiol-Disulfide Interchange : The compound participates in thiol-disulfide interchange reactions, which are crucial for maintaining protein structure and function. Studies have shown that this compound can interact with glutathione, a major antioxidant in cells, indicating its relevance in redox biology .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for drug formulation and delivery systems.

- Drug Delivery Systems : The unique properties of this compound allow it to be integrated into various drug delivery systems. Its ability to form stable complexes with other molecules enhances the solubility and bioavailability of poorly soluble drugs .

- Therapeutic Applications : Ongoing research is focused on developing this compound-based therapeutics for conditions such as diabetes and cardiovascular diseases. Its structural similarity to oxytocin provides a pathway for creating drugs that can modulate hormonal responses effectively .

Case Studies and Research Findings

Wirkmechanismus

Tocinoic acid exerts its effects by acting as an oxytocin receptor antagonist . It binds to the oxytocin receptor, inhibiting the release of melanocyte-stimulating hormones from the rat pituitary in vitro . This interaction affects various molecular targets and pathways involved in social behaviors and hormonal regulation .

Vergleich Mit ähnlichen Verbindungen

Tocinoic acid is unique due to its specific structure and function as an oxytocin receptor antagonist. Similar compounds include:

Oxytocin: A hormone that plays a role in social bonding and reproductive behaviors.

Vasopressin: A hormone involved in water retention and blood pressure regulation.

Deaminothis compound: A derivative of this compound synthesized by similar methods.

Compared to these compounds, this compound has a distinct structure that allows it to specifically inhibit oxytocin receptors, making it a valuable tool in scientific research .

Biologische Aktivität

Tocinoic acid, a cyclic peptide derived from the amino acid sequence of oxytocin, has garnered attention for its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and implications for drug development.

The biological activity of this compound is primarily mediated through its interactions with thiol-disulfide systems in cells. Research indicates that this compound can undergo thiol-disulfide interchange with glutathione (GSH), which plays a significant role in cellular redox balance and signaling pathways. This interchange can lead to the formation of mixed disulfides, influencing protein folding and activity .

Effects on Cellular Systems

- Redox Regulation : this compound affects the redox state within cells by modulating the balance between oxidized and reduced forms of glutathione. This regulation is essential for maintaining cellular homeostasis and protecting against oxidative stress .

- Cell Proliferation : Studies have shown that this compound can influence cell proliferation rates in various cell lines. For instance, it has been observed to enhance the proliferation of certain neuronal cells, suggesting potential applications in neuroregenerative therapies .

- Apoptosis Induction : this compound has also been implicated in apoptosis regulation. Its interactions with cellular signaling pathways can lead to the activation of pro-apoptotic factors, making it a candidate for cancer therapy research .

Table 1: Summary of Key Studies on this compound's Biological Activity

Implications for Drug Development

The unique properties of this compound position it as a promising candidate for therapeutic applications, particularly in fields such as oncology and neurobiology. Its ability to modulate redox states and influence cell signaling pathways opens avenues for developing drugs that target oxidative stress-related diseases.

Future Research Directions

Further investigation into the specific mechanisms by which this compound exerts its biological effects is warranted. Potential areas of exploration include:

- Mechanistic Studies : Detailed studies on how this compound interacts with specific cellular receptors or enzymes.

- Therapeutic Applications : Clinical trials to assess its efficacy in treating diseases associated with oxidative stress.

- Formulation Development : Research on optimal formulations for enhancing the stability and bioavailability of this compound.

Eigenschaften

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWUGOBSKHPTA-LYZHYIKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955883 | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-23-9 | |

| Record name | Tocinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.